REACTION_CXSMILES
|
CO.N.[C:4]([CH:6]([C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1)[C:7]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)#[N:5]>[Ni].C(O)(=O)C>[NH2:5][CH2:4][CH:6]([C:7]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)[C:14]1[CH:15]=[CH:16][C:17]([O:20][CH3:21])=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C1(CCCCC1)O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
purged with N2 gas two or three times
|
Type
|
CUSTOM
|
Details
|
After fully purged with N2
|
Type
|
CUSTOM
|
Details
|
the reactor was purged with H2 gas two or three times
|
Type
|
CUSTOM
|
Details
|
After 20 to 30 hours of reaction at room temperature (about 10 to 20° C.)
|
Duration
|
25 (± 5) h
|
Type
|
CUSTOM
|
Details
|
Ra—Ni was removed by filtration with a celite pad
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled under reduced pressure until all of the solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
ADDITION
|
Details
|
200 ml of isopropyl alcohol and 400 ml of ethyl acetate were added to the residue oil
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the resulting product
|
Type
|
CUSTOM
|
Details
|
to give a clear or a little hazy solution
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
STIRRING
|
Details
|
The solution was stirred for about one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(C1=CC=C(C=C1)OC)C1(CCCCC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |